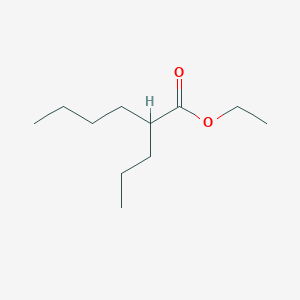

2-Propylhexanoic Acid Ethyl Ester

Description

Structural Context within Branched-Chain Fatty Acid Esters

2-Propylhexanoic acid ethyl ester is characterized by a nine-carbon backbone, featuring a propyl group at the second carbon position and an ethyl ester functional group. This structure places it within the broader category of branched-chain fatty acid esters (BCFA esters). BCFAs are distinguished from their straight-chain counterparts by the presence of one or more alkyl branches along the primary carbon chain. wikipedia.orglipotype.com These branches can vary in size and position, leading to a wide array of molecular geometries and physicochemical properties.

The branching in compounds like this compound significantly influences their physical and chemical behavior. For instance, branching can disrupt the regular packing of molecules, often resulting in lower melting points and altered viscosity compared to their linear isomers. researchgate.net In the context of esters, the branching can also affect their reactivity and stability.

The structural features of this compound are detailed in the table below:

| Property | Value |

| IUPAC Name | ethyl 2-propylhexanoate |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.30 g/mol |

| Canonical SMILES | CCCCC(CCC)C(=O)OCC |

| Structure | A central carboxylic acid esterified with ethanol (B145695), with a propyl group attached to the alpha-carbon of the hexanoic acid chain. |

Historical Perspectives on Related Chemical Entities in Academic Inquiry

The scientific interest in this compound is closely linked to the history of its parent carboxylic acid, 2-propylhexanoic acid, and the structurally related compound, valproic acid (2-propylpentanoic acid). Valproic acid was first synthesized in 1882 by Beverly S. Burton. wikipedia.org For many decades, it was primarily used as a metabolically inert solvent in laboratories. wikipedia.org

A pivotal moment in the history of related compounds occurred in 1962 when French researcher Pierre Eymard serendipitously discovered the anticonvulsant properties of valproic acid. wikipedia.org This discovery was made while using it as a vehicle for other compounds being screened for anti-seizure activity. wikipedia.org This finding propelled valproic acid into the forefront of neurological research and clinical use, where it was approved as an antiepileptic drug in France in 1967. wikipedia.orgresearchgate.net Over the years, its applications have expanded to include the treatment of bipolar disorder and migraine prophylaxis. wikipedia.orgnih.gov The extensive research into valproic acid and its derivatives has paved the way for the investigation of structurally similar compounds like 2-propylhexanoic acid and its esters.

The timeline below highlights key historical milestones related to valproic acid:

| Year | Milestone |

| 1882 | Valproic acid is first synthesized by Beverly S. Burton. wikipedia.org |

| 1962 | Pierre Eymard discovers the anticonvulsant properties of valproic acid. wikipedia.org |

| 1967 | Valproic acid is approved as an antiepileptic drug in France. wikipedia.orgresearchgate.net |

| 1978 | Valproic acid becomes available for clinical use in the United States. researchgate.net |

Current Research Significance and Challenges

Current research on this compound and related branched-chain fatty acid esters is multifaceted, spanning organic synthesis, analytical chemistry, and biochemistry.

Research Significance:

Synthesis and Methodology: The synthesis of this compound and its analogs is an active area of research. Efficient synthetic routes are crucial for producing these compounds for further study. For instance, processes for preparing related compounds like 2-propyl-2-pentenoic acid and its esters have been developed, which can inform the synthesis of this compound. google.com

Analytical Chemistry: The detection and quantification of branched-chain fatty acid esters in various matrices present analytical challenges. These compounds are often present at low concentrations and can be difficult to separate from other lipids. acs.org The development of sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS), is essential for their study. mdpi.com

Biochemical and Industrial Applications: Branched-chain fatty acid esters are investigated for their roles in various biological and industrial processes. For example, they are known to contribute to the flavor and aroma profiles of fermented products like wine. acs.org In industrial settings, esters of related acids, such as 2-ethylhexanoic acid, are used in the production of plasticizers, lubricants, and coatings. mdpi.com

Challenges:

Stereochemistry: The presence of a chiral center at the second carbon position of this compound means that it can exist as two enantiomers. The synthesis of enantiomerically pure forms and the study of their distinct properties are significant challenges. Enzymatic kinetic resolution is one approach that has been used to separate enantiomers of similar fluoro-substituted hexanoates. orgsyn.org

Matrix Effects: When analyzing these esters in complex biological samples, matrix effects can interfere with accurate quantification. mdpi.com Overcoming these interferences requires robust sample preparation and analytical techniques.

Limited Commercial Availability: The limited commercial availability of highly purified this compound can be a hurdle for researchers. This often necessitates in-house synthesis, which requires expertise in organic chemistry.

The table below summarizes the key areas of current research and the associated challenges:

| Research Area | Significance | Challenges |

| Organic Synthesis | Development of efficient and stereoselective synthetic routes. | Control of stereochemistry, purification. |

| Analytical Chemistry | Accurate detection and quantification in complex mixtures. | Low concentrations, matrix effects, co-elution with other lipids. acs.orgmdpi.com |

| Biochemistry | Understanding their role in biological systems and flavor chemistry. | Elucidating specific biological functions and metabolic pathways. |

| Industrial Chemistry | Potential applications as flavorings, solvents, or precursors. | Cost-effective production and performance evaluation. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-propylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-9-10(8-5-2)11(12)13-6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLCNYLUGBHBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2 Propylhexanoic Acid Ethyl Ester

Direct Esterification and Transesterification Pathways

Direct esterification and transesterification are primary chemical methods for producing esters. These equilibrium-driven reactions involve the reaction of a carboxylic acid with an alcohol or the exchange of an alkoxy group from an existing ester, respectively.

Conventional Chemical Syntheses and Yield Optimization

The most common conventional method for synthesizing 2-propylhexanoic acid ethyl ester is the Fischer-Speier esterification. This reaction involves heating 2-propylhexanoic acid with an excess of ethanol (B145695) in the presence of an acid catalyst. wikipedia.orglibretexts.org The reaction is reversible, and to optimize the yield of the final ester product, the chemical equilibrium must be shifted to the product side. libretexts.orgorganic-chemistry.org

Key strategies for yield optimization, in accordance with Le Chatelier's principle, include:

Using an Excess of a Reactant: Typically, the alcohol (ethanol) is used in large excess as it is often also the solvent for the reaction. masterorganicchemistry.commasterorganicchemistry.com

Removal of Water: As water is a byproduct of the esterification, its continuous removal from the reaction mixture drives the equilibrium towards the formation of the ester. libretexts.orgorganic-chemistry.org This can be achieved using methods like azeotropic distillation with a Dean-Stark apparatus or by adding dehydrating agents. wikipedia.orgorganic-chemistry.org

An alternative, non-equilibrium-based approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, reacting the parent acid with thionyl chloride would produce 2-propylhexanoyl chloride. This intermediate can then react vigorously with ethanol to form the ethyl ester. prepchem.comchemguide.co.uk This method avoids the production of water and typically proceeds under milder conditions. organic-chemistry.org

The synthesis of the precursor, 2-propylhexanoic acid (also known as 2-ethylhexanoic acid when the propyl group is considered as an ethyl group on a hexanoic acid backbone, which is a common industrial naming convention), is a critical preliminary step. It is often produced via the oxidation of the corresponding aldehyde, 2-ethylhexanal. researchgate.netmdpi.com

Investigations into Catalyst Systems and Reaction Conditions

The efficiency of Fischer esterification is highly dependent on the catalyst and reaction conditions.

Catalyst Systems:

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH) are the most common and effective catalysts. wikipedia.orgtaylorandfrancis.com They function by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgtaylorandfrancis.com

Lewis Acids: Lewis acids like hafnium(IV) and zirconium(IV) salts have also been shown to be effective catalysts for direct esterification. organic-chemistry.org

Heterogeneous Catalysts: To simplify catalyst removal and minimize corrosion and waste, solid acid catalysts have been investigated for similar esterification reactions. In the esterification of propanoic acid with ethanol, a polymer-supported sulphonic acid catalyst (Smopex-101) proved to be active and stable. researchgate.net

Reaction Conditions: The reaction is typically conducted under reflux, with temperatures ranging from 60–110 °C, for several hours (1-10 hours) to reach equilibrium. wikipedia.org The optimal conditions depend on the specific substrates and catalyst used. For the related esterification of propanoic acid with ethanol using a sulfuric acid catalyst, reaction temperatures of 45-65 °C have been studied. researchgate.net Increasing the catalyst concentration generally increases the reaction rate, though side reactions like dehydration of the alcohol can occur at very high concentrations. researchgate.net

***Table 1:** Reaction Conditions for the Acid-Catalyzed Esterification of Propanoic Acid with Various Alcohols. This data for a structurally similar short-chain fatty acid provides insight into potential conditions for ethyl 2-propylhexanoate synthesis.*

Enzymatic Synthesis Approaches

Enzymatic methods offer a green alternative to chemical synthesis, operating under milder conditions with high specificity, which reduces the formation of byproducts. Lipases are the most commonly used enzymes for ester synthesis.

Biocatalytic Esterification with Lipases for Analogous Esters

While specific studies on the lipase-catalyzed synthesis of this compound are scarce, extensive research on analogous esters demonstrates the viability of this approach. Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), are highly effective for catalyzing esterification reactions. researchgate.netresearchgate.net

For example, the synthesis of 2-ethylhexyl 2-ethylhexanoate (B8288628) from 2-ethylhexanoic acid and 2-ethyl-1-hexanol has been successfully carried out using Novozym 435 in a hexane (B92381) solvent, achieving 83% conversion in 40 hours. researchgate.net Similarly, the synthesis of ethyl hexanoate, a straight-chain isomer, reached a conversion of 98.5% in a microemulsion system using lipase (B570770) from Mucor miehei. researchgate.netasianpubs.org These examples show that lipases can tolerate branched-chain acids and produce the corresponding esters in high yields. The reaction mechanism typically follows a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acid and then with the alcohol. researchgate.net

Microbial Fermentation and Ester Formation Mechanisms

Ethyl esters, including those with fruity and desirable aromas, can be produced naturally during microbial fermentation, particularly by yeasts such as Saccharomyces cerevisiae. nih.govgoogle.com These esters are formed intracellularly through the condensation of ethanol with an activated fatty acid (acyl-CoA). dntb.gov.ua

The mechanism involves two key components:

Ethanol: Produced in high quantities during sugar fermentation.

Acyl-CoAs: These are intermediates in fatty acid metabolism. The fatty acid synthase (FAS) complex can prematurely release medium-chain fatty acids, which are then activated to their acyl-CoA form. nih.gov

The final condensation step is catalyzed by enzymes known as alcohol acyltransferases (AATs). dntb.gov.ua In S. cerevisiae, the genes EEB1 (ethyl ester biosynthesis) and EHT1 (ethyl hexanoyl transferase) are known to be involved in the synthesis of ethyl esters. nih.gov While the production of ethyl hexanoate, octanoate, and decanoate (B1226879) has been documented, the formation of branched-chain esters like this compound would depend on the ability of the yeast's metabolic machinery to synthesize the corresponding branched-chain acyl-CoA precursor. The availability of this precursor is often the limiting factor for the production of specific ethyl esters. nih.gov

Optimization of Bioreaction Parameters (e.g., solvent-free media, supercritical CO2)

Optimizing reaction parameters is crucial for maximizing yield and efficiency in enzymatic ester synthesis.

Solvent-Free Media: Conducting reactions in a solvent-free system is economically and environmentally advantageous. In such systems, one of the substrates (usually the alcohol) acts as the reaction medium. This approach has been successfully applied to the synthesis of various esters, including 2-ethylhexyl 2-methylhexanoate. researchgate.net

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a promising alternative to organic solvents. wikipedia.org It is non-toxic, non-flammable, and easily removed from the product. Lipase has shown good stability and activity in scCO₂. Although sometimes providing lower yields than solvent-free systems due to lower substrate concentrations, reactions in scCO₂ can benefit from higher reaction rates and simpler downstream processing. google.com

Temperature: Each enzyme has an optimal temperature for activity. For the lipase-catalyzed synthesis of ethyl hexanoate, the optimal temperature was found to be 40 °C. researchgate.netasianpubs.org

Water Activity (a_w): Water is necessary for lipase activity, but an excess of water will favor the reverse reaction (hydrolysis). Controlling water activity is therefore critical, especially in solvent-free systems. researchgate.net

Substrate Molar Ratio: The ratio of alcohol to acid can significantly impact conversion. An excess of the alcohol is often used to shift the equilibrium towards ester formation. researchgate.net

***Table 2:** Comparison of Optimized Parameters for Enzymatic Synthesis of Analogous Esters.*

Synthesis of Structural Analogues and Precursors

The preparation of this compound often begins with the synthesis of its parent carboxylic acid or key halogenated intermediates. These precursors are then subjected to esterification or further modification to yield the target compound.

A primary route to α-alkylated carboxylic acids like 2-propylhexanoic acid is the malonic ester synthesis. chemicalnote.comorganicchemistrytutor.comwikipedia.orglibretexts.orglibretexts.org This classical method involves the alkylation of diethyl malonate or a similar malonic acid ester. The α-protons of the malonic ester are acidic due to the presence of two adjacent carbonyl groups and can be removed by a strong base, such as sodium ethoxide, to form a stabilized enolate. libretexts.org This nucleophilic enolate can then be alkylated by reacting it with an appropriate alkyl halide. libretexts.org

An alternative strategy involves the direct α-alkylation of a pre-formed carboxylic acid ester enolate. youtube.com This requires the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to generate the enolate, which is then reacted with an alkyl halide. youtube.com

Halogenated esters, particularly α-bromo esters, are crucial intermediates in the synthesis of various organic compounds, including unsaturated esters and other functionalized molecules. The synthesis of compounds like 2-bromo-2-propylpentanoic acid ethyl ester (CAS 99174-91-1) is a key step in certain synthetic routes. pharmaffiliates.comalfa-chemistry.com

A common method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.org This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds via the formation of an acid bromide, which more readily enolizes than the parent carboxylic acid. libretexts.org The enol form then reacts with bromine to give the α-bromo acid bromide, which can then be converted to the corresponding ester by reaction with an alcohol. libretexts.orgorgsyn.org

For the synthesis of ethyl 2-bromopropionate, a related intermediate, propionic acid is treated with bromine and a catalyst, such as red phosphorus or a composite catalyst, to form 2-bromopropionyl chloride. google.comgoogle.com This intermediate is then esterified with ethanol to yield the final product. google.comgoogle.com Similar principles would apply to the synthesis of the more substituted 2-bromo-2-propylpentanoic acid ethyl ester, starting from 2-propylpentanoic acid.

The development of stereoselective methods for the synthesis of branched-chain acids and esters is a significant area of research, driven by the importance of chiral molecules in various fields. For α-branched esters, several strategies have been developed to control the stereochemistry at the α-carbon.

One approach involves the enantioselective alkylation of ester enolates using chiral phase-transfer catalysts. acs.orgnih.gov For instance, the alkylation of an oxazoline-protected glycine (B1666218) tert-butyl ester can be achieved with high enantioselectivity using cinchona-derived quaternary ammonium (B1175870) salts as catalysts. acs.orgnih.gov This method allows for the asymmetric synthesis of α-alkylserines, demonstrating the potential for creating chiral centers at the α-position of amino acid derivatives. acs.orgnih.gov

Another powerful technique is the use of chiral auxiliaries. An achiral ester can be converted into a chiral derivative by attaching a chiral auxiliary. The steric hindrance provided by the auxiliary directs the approach of the electrophile (e.g., an alkyl halide) to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary yields the enantiomerically enriched α-branched acid or ester. youtube.com

Furthermore, catalytic enantioselective methods are continually being developed. Copper-catalyzed allylic alkylation of unsaturated esters bearing a leaving group at the γ-position has been shown to produce α-alkyl-β,γ-unsaturated esters with high enantiomeric excess. nih.gov Similarly, dynamic kinetic resolution, which combines a racemizing catalyst with a stereoselective enzyme, has been used to synthesize α-methyl carboxylic acid derivatives from allylic alcohols. epa.gov

Derivatization and Functionalization Studies of this compound

The functionalization of carboxylic acid esters like this compound allows for the introduction of new chemical moieties, expanding their synthetic utility. While specific studies on the derivatization of this compound are not extensively documented in publicly available literature, general principles of ester and α-branched carbonyl chemistry can be applied.

The α-position of the ester, being adjacent to the carbonyl group, is the primary site for functionalization. The generation of an enolate from this compound using a strong base would create a nucleophilic center at the α-carbon. However, since this carbon is already fully substituted with a propyl and a butyl group (in the hexanoyl chain), further alkylation at this position is not possible.

Functionalization can, however, be achieved through other means. For instance, α-functionalization of amides, which are structurally related to esters, has been demonstrated through an "umpolung" strategy. acs.org This involves rendering the α-position electrophilic, allowing for reactions with a variety of nucleophiles, including those containing oxygen, nitrogen, sulfur, and halogens. acs.org A similar approach could potentially be applied to esters.

Moreover, the carboxylic ester group itself can be derivatized. For example, it can be hydrolyzed back to the parent carboxylic acid, 2-propylhexanoic acid. cymitquimica.com This acid can then be converted into other derivatives, such as amides or other esters. cymitquimica.com Radical-based processes have also been explored for the α-functionalization of carboxylic acids and their equivalents, offering an alternative to traditional enolate chemistry. elsevierpure.com

Advanced Analytical Characterization of 2 Propylhexanoic Acid Ethyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating 2-propylhexanoic acid ethyl ester from sample matrices and for its quantification. Both gas and liquid chromatography offer powerful solutions, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the ester from other components. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the compound based on its mass spectrum.

Esters are commonly analyzed using GC with a flame ionization detector (FID) for quantification or a mass spectrometer for identification. psu.edu The choice of GC column is critical for achieving separation. Non-polar columns, such as those with a 5% phenyl methyl siloxane stationary phase, are frequently used for the analysis of fatty acid esters. nist.govglobalresearchonline.net The operating conditions, including oven temperature programming, injector temperature, and carrier gas flow rate, are optimized to ensure good peak shape and resolution. For instance, a typical temperature program might start at a lower temperature (e.g., 75°C) and ramp up to a higher temperature (e.g., 280°C) to elute a wide range of compounds. thepharmajournal.com

GC-MS analysis provides structural information through electron ionization (EI), which generates a unique fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint. The NIST Chemistry WebBook provides mass spectral data for the isomeric compound ethyl 2-ethylhexanoate (B8288628), which would be expected to have a similar fragmentation pattern to this compound. nist.gov This library data is crucial for comparing against experimental spectra to confirm the compound's identity. thepharmajournal.com

| Parameter | Typical Value/Condition | Source(s) |

| Technique | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) | psu.eduthepharmajournal.com |

| Column Type | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% Phenyl Methyl Siloxane) | nist.govglobalresearchonline.net |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | globalresearchonline.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | thepharmajournal.com |

| Injection Mode | Split/Splitless | thepharmajournal.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | psu.edu |

| MS Ionization | Electron Ionization (EI) at 70 eV | psu.edu |

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS) Approaches

While GC is well-suited for volatile esters, liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), provides a powerful alternative, especially for less volatile or thermally sensitive compounds. When coupled with tandem mass spectrometry (LC-MS/MS), this technique offers exceptional sensitivity and selectivity for quantifying trace levels of the ester in complex matrices. rsc.orgresearchgate.net

Reversed-phase (RP) chromatography is the most common LC mode for separating fatty acid ethyl esters. nih.gov A C18 column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. nih.gov

For detection, LC can be coupled to a mass spectrometer using an atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.orgnih.gov These "soft" ionization techniques typically produce a protonated molecule [M+H]+, which is then fragmented in the mass spectrometer to produce specific product ions for quantification using Multiple Reaction Monitoring (MRM). This approach was successfully used for the simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and another compound in soil and cotton samples, achieving limits of detection below 0.005 mg/kg. rsc.orgresearchgate.net

| Parameter | Typical Value/Condition | Source(s) |

| Technique | UPLC-MS/MS, HPLC | rsc.orgnih.gov |

| Column Type | Reversed-Phase (e.g., C18, AQ-C18) | nih.govnih.gov |

| Mobile Phase | Acetonitrile or Methanol and Water (often with additives like formic acid or ammonium (B1175870) acetate) | nih.govsielc.com |

| Elution Mode | Isocratic or Gradient | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode | rsc.orgnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is crucial to remove interfering substances from the matrix and to concentrate the analyte before chromatographic analysis. For the analysis of the final ester product, simple dilution in a suitable solvent may be sufficient. However, for complex matrices, techniques like solid-phase extraction (SPE) are often employed. nih.gov SPE can effectively clean up samples and isolate the target ester, leading to a more reliable analysis. nih.gov

It is important to distinguish between the analysis of the ester itself and its parent carboxylic acid, 2-propylhexanoic acid. While the ester, this compound, is generally volatile enough for direct GC analysis, its parent acid is not. Carboxylic acids are polar and less volatile, often exhibiting poor peak shape in GC. psu.edu Therefore, to analyze 2-propylhexanoic acid by GC, a derivatization step is required to convert it into a more volatile form. psu.edunih.gov

A common derivatization strategy is esterification, for example, converting the acid to its methyl ester or pentafluorobenzyl (PFB) ester. psu.edu The PFB esters are particularly useful as they are highly responsive to an electron capture detector (ECD), enabling very low detection limits. psu.edunih.gov Other strategies involve silylation to form trimethylsilyl (B98337) (TMS) derivatives. nih.gov These derivatization methods enhance the volatility and thermal stability of the parent acid, making it amenable to GC-MS analysis. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The protons on the propyl and hexanoyl chains would appear as complex multiplets in the aliphatic region. The single proton at the chiral center (C2) would appear as a multiplet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the ester would have a characteristic downfield shift (around 170-180 ppm). The -OCH₂- carbon of the ethyl group would appear around 60 ppm, while the remaining aliphatic carbons would resonate at higher fields.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of an aliphatic ester. Key expected peaks include:

A strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing in the 1750-1735 cm⁻¹ region. docbrown.info

Strong absorption bands for the C-O stretching vibrations of the ester group in the 1200-1180 cm⁻¹ region. docbrown.info

Multiple C-H stretching vibrations from the aliphatic chains in the 2975-2860 cm⁻¹ region. docbrown.info The absence of a broad O-H stretch around 3300-2500 cm⁻¹ would confirm the absence of the parent carboxylic acid impurity. chemicalbook.com

| Spectroscopic Technique | Expected Key Signals/Bands for this compound | Source(s) for Analogs |

| ¹H NMR | ~4.1 ppm (quartet, -OCH₂-); ~2.2 ppm (multiplet, -CH-); ~1.2 ppm (triplet, ester -CH₃); 0.8-1.6 ppm (multiplets, alkyl chains) | chemicalbook.com |

| ¹³C NMR | ~175 ppm (C=O); ~60 ppm (-OCH₂-); ~45 ppm (-CH-); ~14 ppm (ester -CH₃); various signals in the 10-40 ppm range for alkyl carbons | chemicalbook.com |

| Infrared (IR) | ~2960 cm⁻¹ (C-H stretch); ~1740 cm⁻¹ (C=O stretch); ~1180 cm⁻¹ (C-O stretch) | docbrown.infochemicalbook.com |

Quality Control and Impurity Profiling in Synthetic Products

Quality control (QC) is vital in the synthesis of this compound to ensure its purity and to identify and quantify any impurities. The primary method of synthesis is typically the Fischer esterification of 2-propylhexanoic acid with ethanol (B145695) under acidic catalysis.

Potential impurities in the final product can include:

Unreacted Starting Materials: Residual 2-propylhexanoic acid and ethanol.

Catalyst Residues: Traces of the acid catalyst used.

Solvent Residues: Any solvents used during the reaction or workup.

By-products: Compounds formed through side reactions, such as the formation of ethers from the alcohol or self-condensation products.

Isomers: Structural isomers of the target compound that may have formed during synthesis.

The chromatographic techniques described previously, particularly high-resolution GC-MS and LC-MS/MS, are the primary tools for impurity profiling. chemicalbook.com These methods can separate impurities from the main product and provide identification based on mass spectral data and retention times. Quantification of these impurities is essential to ensure the product meets required specifications. For example, a GC-FID method can be used to determine the area percentage of the main peak relative to any impurity peaks, providing a measure of the product's purity. The presence of the parent carboxylic acid can be detected by the appearance of its characteristic peak in an LC analysis or, after derivatization, in a GC analysis. psu.educhemicalbook.com

Environmental Occurrence and Fate Studies of 2 Propylhexanoic Acid Ethyl Ester

Detection and Monitoring in Environmental Matrices

Comprehensive searches of scientific databases and environmental monitoring reports did not yield any specific data on the detection of 2-propylhexanoic acid ethyl ester in the environment.

There is no available information in the reviewed literature specifically documenting the presence or concentration of this compound in drinking water, wastewater, or other aqueous environments.

No studies were found that reported the detection or monitoring of this compound in soil, sediment, air, or biota.

Environmental Transformation and Degradation Pathways

Specific research on the environmental degradation of this compound is not currently available in the public domain.

While esters, as a chemical class, can undergo hydrolysis, no studies were identified that specifically investigate the hydrolysis rates or products of this compound in aqueous environments.

There is a lack of research on the biodegradation of this compound. Consequently, no information exists on the specific microorganisms or enzymatic pathways that might be involved in its breakdown in the environment.

Environmental Distribution and Transport Mechanisms

No data is available concerning the environmental distribution patterns, such as partitioning between water, soil, and air, or the potential for long-range transport of this compound.

Mechanistic Investigations at the Molecular Level

This section delves into the molecular processes governing the synthesis and biological interactions of 2-propylhexanoic acid ethyl ester, exploring the intricate mechanisms of its formation and subsequent metabolic fate.

Research Applications and Industrial Relevance of 2 Propylhexanoic Acid Ethyl Ester Academic Focus

Role in Polymer and Plasticizer Research

Esters of branched acids, such as 2-propylhexanoic acid, are recognized for their utility as plasticizers in polymer systems. Plasticizers are additives that increase the flexibility, workability, and distensibility of a material, typically a rigid polymer like polyvinyl chloride (PVC).

Research into plasticizer compositions has explored the use of esters derived from branched acids and alcohols to achieve specific performance outcomes. For instance, a trimethylolpropane (B17298) ester-based plasticizer, synthesized using 2-ethylhexanoic acid (a structural isomer of 2-propylhexanoic acid) and benzoic acid, has been developed for PVC applications. nih.gov This multicomponent ester system is designed to be integrated into the PVC resin during processing. nih.gov In other applications, particularly for plastisols where polymer particles are dispersed in a liquid plasticizer, esters of 2-propylheptanol have been used in significant quantities, ranging from 70 to 100% by weight, based on the polymer content. wustl.edu

The synthesis of these plasticizers involves standard esterification reactions. A notable example is a trimethylolpropane ester-based composition created by reacting trimethylolpropane with both benzoic acid and 2-ethylhexanoic acid. nih.gov This results in a mixture of ester compounds that function collectively as the plasticizer. nih.gov

Table 1: Examples of Branched Ester Systems in Plasticizer Formulations

| Base Alcohol/Acid | Co-reactant(s) | Target Polymer | Key Feature |

| Trimethylolpropane | 2-Ethylhexanoic Acid, Benzoic Acid | Polyvinyl Chloride (PVC) | Forms a multi-component synthesized plasticizer. nih.gov |

| 2-Propylheptanol | Dicarboxylic Acids (e.g., Adipic Acid) | General Polymers | Used as a primary plasticizer in plastisol formulations. wustl.edu |

Investigations into Material Compatibility and Performance Characteristics

The compatibility and performance of plasticizers are critical for the final properties of the polymer product. The primary function of an ester plasticizer is to modify a polymer to enhance its utility and provide flexibility in the end-use product. google.com Investigations have shown that incorporating branched esters can lead to superior material characteristics. For example, PVC processed with the aforementioned trimethylolpropane ester composition exhibits enhanced tensile strength, elongation, and migration resistance compared to materials made with more conventional plasticizers. nih.gov

Migration resistance is a particularly important performance characteristic, as it describes the tendency of the plasticizer to leach out of the polymer matrix over time, which can lead to embrittlement of the material. The use of higher molecular weight or complex branched esters often improves permanence and reduces migration. nih.govgoogle.com These esters function by physically interacting with the polymer chains, reducing the intermolecular forces between them and thereby lowering the glass transition temperature (Tg), which is the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery one. mdpi.com

Use as a Chemical Intermediate in Advanced Synthesis

Beyond its application in polymers, 2-propylhexanoic acid ethyl ester serves as a valuable intermediate or building block in organic synthesis, providing a scaffold for the construction of more complex molecules.

Esters of branched-chain fatty acids are recognized as potential precursors for pharmaceuticals. google.com While specific, detailed synthetic routes starting directly from this compound are not extensively documented in publicly available literature, the structural motif is highly relevant to pharmaceutical chemistry. The compound is structurally related to valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug. wustl.edunih.gov

Research into valproic acid has led to the synthesis of numerous analogues in an effort to enhance potency and reduce side effects. nih.gov These efforts often involve modifying the core structure, and synthetic strategies have been developed for various analogues, including fluorinated and unsaturated derivatives. scispace.comjustia.com For example, amino analogues of valproic acid have been synthesized and evaluated for their anticonvulsant activity. wustl.edu Although these specific syntheses may start from different precursors, the general class of branched-chain acids and their esters remains a focal point for the design of new therapeutic agents. wustl.edugoogle.com

This compound and similar compounds are considered versatile building blocks for creating novel organic structures for use in agrochemicals and polymers. google.com One documented method for producing these esters is through the palladium-catalyzed carbonylation of olefins. In a specific example, the carbonylation of 1-octene (B94956) in the presence of ethyl formate (B1220265) and ethanol (B145695) yields a mixture of ethyl esters. google.com The primary product is the linear nonanoic acid ethyl ester, but a smaller fraction consists of branched isomers, including ethyl 2-propylhexanoate. google.com This process demonstrates a synthetic pathway to the compound and highlights its role as part of a pool of chemical intermediates that can be used for further chemical elaboration. google.com The ability to generate such branched structures is valuable for introducing specific physical and chemical properties into larger molecules.

Applications in Bio-Lubricant and Bio-Fuel Research

The push for sustainable and environmentally friendly industrial products has driven research into renewable sources for lubricants and fuels. Branched-chain esters are of significant interest in this area due to their favorable physical properties.

Research into synthetic lubricants has demonstrated the efficiency of esters based on 2-ethylhexanoic acid. These esters, prepared by reacting the acid with various alcohols, exhibit properties that are highly desirable for lubricant applications, such as a high viscosity index (VI) and a low pour point. A high VI indicates that the oil's viscosity changes less with temperature, while a low pour point ensures it remains fluid at low temperatures. These characteristics are critical for performance in a wide range of operating conditions.

In the field of advanced biofuels, branched-chain fatty acid ethyl esters (BCFAEEs) are being explored as a high-performance alternative to their straight-chain counterparts. mdpi.com Straight-chain esters can solidify at relatively high temperatures, which limits their use in colder climates. mdpi.com The branched structure of compounds like this compound disrupts the packing of the molecules, leading to significantly improved cold-flow properties, such as a lower freezing point. Research has focused on engineering microorganisms, such as Escherichia coli, to produce branched-chain fatty acids and their corresponding ethyl esters as advanced biofuels. mdpi.com This biological production platform demonstrates the utility of these compounds in generating next-generation fuels with superior performance characteristics. mdpi.com

Table 2: Key Properties of Branched Esters in Lubricant Research

| Property | Description | Relevance to Lubricants | Finding in Branched Ester Studies |

| Viscosity Index (VI) | A measure of how much the viscosity of a fluid changes with temperature. | A high VI is desirable, indicating stable performance across a wide temperature range. | Esters of 2-ethylhexanoic acid were found to have a high viscosity index. |

| Pour Point (PP) | The lowest temperature at which a liquid will flow. | A low pour point is crucial for lubricants used in cold environments. | Prepared branched esters were found to have a low pour point. |

| Rheological Behavior | The study of the flow of matter. | Lubricants should ideally exhibit Newtonian fluid behavior, where viscosity is independent of shear rate. | The studied esters were found to behave as Newtonian fluids. |

Characterization of Ester Properties for Lubricant Formulations

The investigation of this compound for lubricant applications is primarily centered on its behavior as a synthetic base oil. Synthetic esters are prized in the lubricant industry for their excellent thermal stability, low-temperature fluidity, and biodegradability. Research into esters with similar branched structures, such as those derived from 2-ethylhexanoic acid, provides a framework for understanding the potential performance of this compound. researchgate.net

Key performance indicators for lubricant base oils that are of significant interest in the study of this ester include viscosity, viscosity index (VI), pour point, and flash point. The branched nature of this compound is anticipated to confer a low pour point, which is a critical attribute for lubricants operating in cold environments. Additionally, a high viscosity index is expected, indicating that the lubricant's viscosity remains relatively stable across a wide range of temperatures.

While specific experimental data for this compound is limited in publicly accessible literature, the properties of the closely related isomer, 2-ethylhexanoic acid ethyl ester, offer valuable insights.

Table 1: Physicochemical Properties of a Related Isomer (2-Ethylhexanoic Acid Ethyl Ester)

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 172.26 | g/mol |

| Normal Boiling Point | - | °C |

| Enthalpy of Vaporization | 46.62 | kJ/mol |

| Flash Point | - | °C |

| Pour Point | - | °C |

| LogP (Octanol/Water Partition Coefficient) | 2.766 | - |

Data sourced from available chemical databases for ethyl 2-ethylhexanoate (B8288628).

Research on similar branched esters has demonstrated that they exhibit Newtonian fluid behavior and can possess high viscosity indices, making them suitable for applications where consistent performance is critical. researchgate.net The synthesis of these esters typically involves the esterification of the parent acid with the corresponding alcohol, a process that allows for the tailoring of properties to meet specific industrial demands. researchgate.net

Evaluation in Renewable Energy Applications

In the context of renewable energy, the evaluation of this compound is primarily associated with its potential as a biodiesel component. Fatty acid ethyl esters (FAEEs) are a prominent class of biofuels derived from renewable feedstocks. While much of the research focuses on esters derived from vegetable oils and animal fats, the study of synthetic esters like this compound is an emerging area of interest. researchgate.net

The key characteristics for a biodiesel fuel include its combustion properties, energy content, and environmental impact. The branched structure of this compound could influence its spray characteristics and combustion efficiency in diesel engines. Studies comparing straight-chain and branched-chain esters have shown differences in properties such as density and viscosity, which in turn affect engine performance and emissions. nih.gov

General research on ethyl esters as biodiesel indicates that they can offer performance characteristics comparable to those of more common methyl esters. nih.gov The production and purification of these esters are critical steps in ensuring they meet stringent fuel quality standards. researchgate.net

While direct performance data for this compound as a biofuel is not widely available, its evaluation would follow standard protocols for biodiesel testing, including the assessment of properties such as cetane number, oxidative stability, and cold flow properties. The biodegradability of esters is also a significant advantage in renewable energy applications, aligning with the goal of developing more environmentally benign energy sources. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of 2-Propylhexanoic Acid Ethyl Ester

Molecular modeling and simulation techniques are employed to study the three-dimensional structure, conformational dynamics, and intermolecular interactions of this compound. These methods rely on classical mechanics principles to approximate the behavior of atoms and molecules.

Conformational analysis is a key aspect of modeling this compound. The molecule possesses significant flexibility due to the rotational freedom of its propyl and hexyl side chains, as well as the ethyl group attached to the ester oxygen. Molecular mechanics force fields are used to calculate the potential energy of different conformations, allowing for the identification of low-energy, stable structures.

The following table presents hypothetical data that could be obtained from a molecular dynamics simulation of this compound in an aqueous environment.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average Radius of Gyration | 4.5 Å |

| Solvent Accessible Surface Area (SASA) | 350 Ų |

| Number of Hydrogen Bonds with Water (average) | 1.2 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of this compound. These methods provide a more detailed and accurate description of the molecule's behavior compared to classical molecular modeling.

Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate the electronic structure of the molecule. These calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.

Quantum chemical calculations can also generate electrostatic potential maps, which visualize the charge distribution on the molecular surface. These maps can identify electrophilic and nucleophilic sites, providing insights into how the molecule will interact with other chemical species. For this compound, the carbonyl oxygen of the ester group is expected to be a region of high electron density (nucleophilic), while the carbonyl carbon is expected to be electron-deficient (electrophilic).

The table below shows representative data that could be obtained from quantum chemical calculations on this compound.

| Quantum Chemical Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.9 D |

| Mulliken Charge on Carbonyl Carbon | +0.6 e |

| Mulliken Charge on Carbonyl Oxygen | -0.5 e |

Computational Approaches to Enzyme-Substrate Interactions in Esterification

The formation of this compound can be catalyzed by enzymes, particularly lipases. Computational methods are invaluable for studying the mechanism of this enzymatic esterification at a molecular level.

Molecular docking is a computational technique used to predict the preferred binding orientation of the substrates, 2-propylhexanoic acid and ethanol (B145695), within the active site of a lipase (B570770). The active site of many lipases contains a catalytic triad (B1167595) of amino acid residues, typically serine, histidine, and aspartic acid or glutamic acid. Docking simulations can reveal how the substrates fit into the active site and interact with these key residues.

Following docking, molecular dynamics (MD) simulations can be performed on the enzyme-substrate complex to study the dynamics of the interaction and the catalytic mechanism. These simulations can help to elucidate the role of the catalytic triad in the esterification reaction. The general mechanism involves the deprotonation of the serine residue by the histidine, making the serine a potent nucleophile. The nucleophilic serine then attacks the carbonyl carbon of 2-propylhexanoic acid, forming a tetrahedral intermediate. This is followed by the elimination of water and the subsequent attack of ethanol to form the final ester product. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can provide an even more detailed view of the reaction mechanism. In QM/MM simulations, the reacting parts of the system (the substrates and the catalytic residues) are treated with quantum mechanics, while the rest of the enzyme and the solvent are treated with classical molecular mechanics. This approach allows for the study of bond-breaking and bond-forming events during the catalytic cycle.

The following table summarizes typical interaction data that could be obtained from a molecular dynamics simulation of the enzyme-substrate complex.

| Interacting Pair | Average Distance (Å) |

| Serine (OG) - 2-Propylhexanoic Acid (C=O) | 3.1 |

| Histidine (NE2) - Serine (OG) | 2.8 |

| Aspartic Acid (OD1) - Histidine (ND1) | 2.9 |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-propylhexanoic acid and its esters is a cornerstone of pharmaceutical and chemical manufacturing. Future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic methods. e3s-conferences.orgresearchgate.net

Key areas of investigation include:

Green Chemistry Approaches: Researchers are exploring greener and more sustainable practices for the synthesis of valproic acid and its derivatives. e3s-conferences.orgresearchgate.net This includes optimizing reaction conditions such as temperature, pressure, and solvent selection to reduce the environmental impact. e3s-conferences.orgresearchgate.net

Alternative Starting Materials: Traditional synthesis often relies on materials like diethyl malonate or ethyl cyanoacetate (B8463686). google.com Investigations into alternative precursors are underway to enhance efficiency and sustainability.

Catalytic Innovations: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBABr), has been shown to be effective in the synthesis of valproic acid from ethyl acetoacetate. epo.org Future research will likely focus on discovering and optimizing novel catalysts to improve yields and reduce reaction times. epo.org

Biocatalysis: Whole-cell biocatalysis presents a promising sustainable route for producing related compounds. For instance, Escherichia coli has been engineered to synthesize medium-chain ethyl esters and subsequently ω-oxidize them to produce mono-ethyl dicarboxylic acids. nih.gov This approach offers a potential pathway for the environmentally friendly production of various esters. nih.gov

A comparative look at traditional versus emerging synthetic strategies highlights the shift towards sustainability:

| Aspect | Traditional Synthesis | Emerging Sustainable Routes |

| Starting Materials | Diethyl malonate, Ethyl cyanoacetate google.com | Diverse and potentially bio-based precursors |

| Catalysts | Conventional catalysts | Phase-transfer catalysts, Biocatalysts (e.g., engineered E. coli) epo.orgnih.gov |

| Solvents | Organic solvents like chloroform (B151607) or ethyl acetate (B1210297) e3s-conferences.org | Greener solvent options, potentially aqueous systems |

| Process | Multi-step reactions including alkylation, hydrolysis, and decarboxylation researchgate.netgoogle.com | One-pot biocatalysis, optimized reaction conditions for efficiency e3s-conferences.orgresearchgate.netnih.gov |

| Environmental Impact | Higher potential for waste and use of hazardous materials | Reduced waste, use of renewable resources, and milder reaction conditions |

Advanced Analytical Techniques for Trace Detection and Speciation

The ability to detect and quantify trace amounts of 2-propylhexanoic acid ethyl ester and other fatty acid ethyl esters (FAEEs) is crucial for various research and clinical applications. epa.govresearchgate.net Advancements in analytical chemistry are providing more sensitive and rapid detection methods.

Current and emerging techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and powerful technique for the quantification of FAEEs in biological samples. epa.govresearchgate.net Recent developments have focused on improving speed and sensitivity, with lower limits of detection reaching 5 to 10 nM. epa.govresearchgate.net

Magnetic Solid Phase Extraction (MSPE) coupled with GC-MS: A novel MSPE-GC-MS method has been developed for the accurate detection of long-chain FAEEs in complex matrices. sciopen.com This technique offers rapid extraction times and high sensitivity. sciopen.com

Low-Temperature Plasma Mass Spectrometry (LTP-MS): LTP-MS allows for the direct detection of FAEEs from bacterial samples without requiring extensive sample preparation, offering a rapid method for bacterial differentiation based on their FAEE profiles. researchgate.net

Derivatization for Enhanced Detection: The development of new derivatives, such as dimethylaminoethyl esters, can enhance the analysis of fatty acids by electrospray tandem mass spectrometry, enabling simple, rapid, and precise quantification. nih.gov

These advanced techniques offer significant improvements in detection limits and analytical throughput, as summarized below:

| Technique | Key Advantages | Reported Detection Limits |

| GC-MS | High precision, accuracy, and sensitivity epa.govresearchgate.net | 5-10 nM epa.govresearchgate.net |

| MSPE-GC-MS | Rapid extraction, high sensitivity, reduced background interference sciopen.com | 9.1 µg/L to 42.9 µg/L sciopen.com |

| LTP-MS | Rapid, direct analysis without sample preparation researchgate.net | Not specified |

| Derivatization with ESI-MS/MS | Simple, rapid, and precise for trace analysis nih.gov | Not specified |

Elucidation of Unexplored Biological Roles and Mechanistic Details

While the parent compound, valproic acid, is well-studied, the specific biological roles and mechanisms of its ethyl ester are less understood. Future research aims to unravel these complexities.

Key research questions include:

Metabolic Pathways: The metabolism of 2-ethylhexanoic acid, a related compound, primarily occurs via beta-oxidation in humans, with 2-ethyl-3-oxohexanoic acid being a major urinary metabolite. nih.gov Further studies are needed to delineate the complete metabolic fate of this compound.

Cellular Effects: Fatty acid ethyl esters have been shown to be toxic to human hepatoblastoma cells, decreasing cell proliferation and protein synthesis. nih.gov Understanding the precise molecular targets and signaling pathways affected by this compound is a key area for future investigation.

Interaction with Cellular Macromolecules: Reactive metabolites of valproic acid can interact with and damage macromolecules like proteins, DNA, and RNA. nih.gov Investigating whether this compound or its metabolites have similar reactive properties is crucial.

Influence on Endogenous Processes: Valproic acid is known to inhibit the endogenous production of γ-hydroxybutyric acid (GHB). wikipedia.org Research is needed to determine if the ethyl ester derivative shares this property and to explore other potential interactions with endogenous metabolic pathways.

Environmental Impact Mitigation Strategies and Sustainable Chemistry Initiatives

The increasing focus on environmental stewardship necessitates research into the environmental fate and potential impact of chemical compounds, including this compound.

Future research directions include:

Biodegradability Studies: Assessing the biodegradability of esters derived from compounds like 2-ethylhexanoic acid is important for understanding their environmental persistence. researchgate.net

Development of Greener Formulations: Research into synthesizing esters with enhanced biodegradability can contribute to reducing their environmental footprint. researchgate.net

Sustainable Synthesis: As mentioned in section 9.1, the development of green and sustainable synthetic routes is a primary strategy for mitigating the environmental impact from the manufacturing process. researchgate.net This includes minimizing waste and using less hazardous substances.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multiple "omics" data sets. nih.gov This approach allows for a more holistic view of the compound's impact on biological systems.

Potential applications of multi-omics in this context include:

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptome) and protein levels (proteome) in response to exposure can reveal the cellular pathways that are affected. nih.govmdpi.com For example, multi-omics studies on other compounds have revealed effects on immune responses, energy metabolism, and cardiac function. nih.gov

Metabolomics: Studying the changes in the profile of small molecules (metabolome) can provide insights into the metabolic consequences of exposure. nih.gov Metabolomic profiling has been used to study the effects of valproic acid on organic acid metabolism. nih.gov

Integrative Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics can help to build comprehensive models of the compound's mechanism of action and to identify potential biomarkers of exposure or effect. nih.govmedrxiv.org This integrative approach has been used to uncover molecular mechanisms underlying the effects of fatty acids. medrxiv.org

The integration of these diverse data streams will be instrumental in creating a detailed and comprehensive biological profile of this compound.

Q & A

Q. What are the optimal methods for synthesizing 2-propylhexanoic acid ethyl ester in laboratory settings?

- Methodological Answer : Enzymatic synthesis using lipases (e.g., Novozym® 435) is a common approach, with reaction parameters such as temperature (40–60°C), molar ratios of substrates, and enzyme loading optimized via central composite design (CCD) . Supercritical transesterification using ethanol under high pressure (e.g., 20 MPa) and moderate temperatures (200–250°C) is another efficient method, yielding >90% fatty acid ethyl esters . Kinetic studies and factorial designs are critical for optimizing yield and minimizing side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used to identify ethyl esters based on retention times and fragmentation patterns (e.g., hexanoic acid ethyl ester at ~10 min retention time) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, while high-performance liquid chromatography (HPLC) with UV detection quantifies purity . For detailed structural validation, InChI codes (e.g., InChI=1S/C16H30O4/...) and computational tools like QSPR models can supplement experimental data .

Q. What analytical techniques are recommended for quantifying this compound in complex biological or environmental matrices?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is effective for trace analysis in biological fluids . For environmental samples, liquid-liquid extraction followed by HPLC with diode-array detection (DAD) ensures sensitivity. Method validation should include spike-recovery experiments and calibration against certified reference materials (e.g., USP/EP standards) .

Advanced Research Questions

Q. What experimental strategies are effective in studying the metabolic pathways or degradation products of this compound?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-tracers) combined with GC-MS can track metabolic intermediates, as demonstrated in studies on fatty acid ethyl ester catabolism . In vitro models (e.g., liver microsomes) and in vivo murine studies are used to identify oxidation products like 9-oxo-nonanoic acid ethyl ester and epoxy derivatives . Computational tools (e.g., QSAR) predict metabolic routes, which should be validated experimentally.

Q. How can researchers design experiments to assess the compound’s bioactivity, such as receptor interactions or signaling modulation?

- Methodological Answer : In vitro assays targeting receptors like GABA(A) or 5-hydroxytryptamine (5-HT) receptors are standard. For example, competitive binding assays using radiolabeled ligands (e.g., [³H]-muscimol for GABA receptors) can quantify affinity . Cellular models (e.g., vascular smooth muscle cells) are used to study downstream effects on signaling pathways (e.g., cAMP/PKA modulation) . Dose-response curves and Western blotting validate mechanistic hypotheses.

Q. What are the challenges in ensuring the compound’s stability during storage, and how can they be mitigated?

- Methodological Answer : Hydrolysis and oxidation are primary degradation pathways. Stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC analysis identify degradation kinetics . Storage in inert atmospheres (argon) at −20°C in amber glass vials minimizes photodegradation. Antioxidants (e.g., BHT) and chelating agents (e.g., EDTA) are additives for liquid formulations .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., log Pow, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from measurement techniques (shake-flask vs. HPLC). Standardized protocols (OECD 117 for log Pow) and interlaboratory comparisons are essential . Computational models (e.g., COSMO-RS) predict properties like water solubility, which can be validated experimentally. Meta-analyses of existing datasets (e.g., NIST Chemistry WebBook) reconcile conflicting values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.